molecular formula C7H10N4 B3350215 1H-Pyrazole-4-carbonitrile, 3-amino-1-propyl- CAS No. 261629-02-1

1H-Pyrazole-4-carbonitrile, 3-amino-1-propyl-

Cat. No. B3350215
CAS RN: 261629-02-1
M. Wt: 150.18 g/mol
InChI Key: DJSUTIDXMFGHJF-UHFFFAOYSA-N
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Description

“1H-Pyrazole-4-carbonitrile, 3-amino-1-propyl-” is a chemical compound with the formula C4H4N4 . It is also known by other names such as 5-Amino-4-cyanopyrazole, 3-Amino-4-cyanopyrazole, 5-Amino-4-pyrazolecarbonitrile, Pyrazole-4-carbonitrile, 3-amino-, 3-Amino-1H-pyrazole-4-carbonitrile, 3-Aminopyrazole-4-carbonitrile, 3-Aminopyrazole-4-nitrile, NSC 44932, 3-Amino-4-cyano-1H-pyrazole, and 5-aminopyrazole-4-carbonitrile . The appearance of this compound can range from white to cream or pale yellow to orange-brown, and it can be in the form of crystals, powder, or crystalline powder .


Synthesis Analysis

The synthesis of “1H-Pyrazole-4-carbonitrile, 3-amino-1-propyl-” involves several steps. A simple route to 3-oxoalkanonitrile 5, a precursor of the title compounds is described. Reaction of enaminones 2 with hydroxylamine hydrochloride in ethanol yielded aldoximes 3 that were converted readily into 5 in basic medium. This method has been successfully applied with a number of substrates and resulted in excellent yields of the products . Reacting 5 with trichloroacetonitrile afforded 3-amino-2-aroyl-4,4,4-trichloro-2-butenenitriles 6 that condensed with hydrazines to yield 3-amino-1H-pyrazole-4-carbonitrile derivatives 8 .


Molecular Structure Analysis

The molecular structure of “1H-Pyrazole-4-carbonitrile, 3-amino-1-propyl-” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .


Chemical Reactions Analysis

The chemical reactions involving “1H-Pyrazole-4-carbonitrile, 3-amino-1-propyl-” are complex. For instance, substituted pyrazolo [1,5-a]pyridmidines have been prepared with regioselective condensation reactions of 8 with nonsymmetrical dielectrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1H-Pyrazole-4-carbonitrile, 3-amino-1-propyl-” include a molecular weight of 108.1014 . It is a solid compound that forms off-white to yellow crystalline solids . The assay (Non-aqueous acid-base Titration) is ≥97.5 to ≤102.5% .

Safety and Hazards

The safety data sheet for “1H-Pyrazole-4-carbonitrile, 3-amino-1-propyl-” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, and serious eye damage/eye irritation .

properties

IUPAC Name

3-amino-1-propylpyrazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4/c1-2-3-11-5-6(4-8)7(9)10-11/h5H,2-3H2,1H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSUTIDXMFGHJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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